
AT-001
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AT-001 is a novel nociceptin opioid receptor (NOP) partial agonist.
Wissenschaftliche Forschungsanwendungen
Diabetic Cardiomyopathy Treatment
AT-001 is currently undergoing clinical trials to evaluate its efficacy in treating DbCM. The key study, known as the ARISE-HF Phase 3 trial, involved approximately 675 patients at high risk of progressing to overt heart failure. The study's primary endpoints included changes in cardiac functional capacity over 15 months.
Key Findings from ARISE-HF Study:
- Stabilization of Cardiac Function : Patients treated with this compound demonstrated stabilization of cardiac functional capacity compared to the placebo group, which experienced a decline .
- Dose-Dependent Effects : A dose-dependent relationship was observed, with the 1000 mg twice daily dosage showing significant effects compared to placebo .
- Safety Profile : The treatment was generally well tolerated, with no significant differences in serious adverse events between this compound and placebo groups .
Phase 1/2 Studies
Prior to the Phase 3 trial, this compound was evaluated in a Phase 1/2 study involving around 120 patients with type 2 diabetes. This study focused on assessing safety, tolerability, and pharmacokinetics while measuring biomarkers such as NT-proBNP (N-terminal pro b-type Natriuretic Peptide), which indicates heart failure severity.
Key Outcomes:
- Reduction in Sorbitol Levels : this compound significantly reduced blood sorbitol levels over a 28-day treatment period .
- Impact on NT-proBNP : Approximately 50% of patients treated with this compound showed a clinically meaningful reduction in NT-proBNP levels, indicating improved cardiac function .
Case Study: ARISE-HF Phase 3 Trial
This multi-center trial evaluated the long-term effects of this compound on cardiac function in DbCM patients. The results indicated that this compound not only stabilized cardiac function but also prevented clinically significant worsening of the disease, particularly in patients not receiving concomitant treatments such as SGLT2 or GLP-1 inhibitors .
Case Study: Pilot Open-label Study
A pilot study investigated the impact of this compound on viral inflammation in diabetic patients. The findings suggested that aldose reductase inhibition could represent a novel therapeutic approach for reducing inflammation and associated risks in diabetic individuals .
Data Summary Table
Study Name | Population Size | Key Findings | Safety Profile |
---|---|---|---|
ARISE-HF | 675 | Stabilized cardiac function; dose-dependent effect | Well tolerated; no significant adverse events |
Phase 1/2 Study | ~120 | Reduced sorbitol and NT-proBNP levels | No serious adverse events reported |
Pilot Open-label | Varies | Potential reduction in viral inflammation | Not extensively reported |
Eigenschaften
Molekularformel |
C22H34N2 |
---|---|
Molekulargewicht |
326.528 |
IUPAC-Name |
1-(1-((1s,4s)-4-Isopropylcyclohexyl)piperidin-4-yl)indoline |
InChI |
InChI=1S/C22H34N2/c1-17(2)18-7-9-20(10-8-18)23-14-12-21(13-15-23)24-16-11-19-5-3-4-6-22(19)24/h3-6,17-18,20-21H,7-16H2,1-2H3/t18-,20+ |
InChI-Schlüssel |
FALYKCYWERAVPH-PUZFROQSSA-N |
SMILES |
CC([C@@H]1CC[C@H](N2CCC(N3CCC4=C3C=CC=C4)CC2)CC1)C |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
AT-001; AT 001; AT001 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.